N-(2,5-dimethoxyphenyl)-3-(3-methylbenzamido)benzofuran-2-carboxamide

Medicinal Chemistry Drug Design Physicochemical Profiling

Isomeric impurity can derail a screening campaign-a single methyl group shift from meta to ortho can alter IC50 values by over an order of magnitude. This exact CAS-registered compound is the definitive meta-methyl probe for deconvoluting steric and electronic effects at the benzofuran 3-position. - Ensures correct pharmacophore presentation in kinase selectivity panels and tubulin polymerization assays. - Supplied at ≥95% purity, enabling reproducible SAR data across HCT116, MCF-7, and HeLa cell lines. - Immediate dispatch eliminates lead-time variability, keeping your focused library synthesis on track.

Molecular Formula C25H22N2O5
Molecular Weight 430.46
CAS No. 888464-98-0
Cat. No. B2823969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dimethoxyphenyl)-3-(3-methylbenzamido)benzofuran-2-carboxamide
CAS888464-98-0
Molecular FormulaC25H22N2O5
Molecular Weight430.46
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=C(C=CC(=C4)OC)OC
InChIInChI=1S/C25H22N2O5/c1-15-7-6-8-16(13-15)24(28)27-22-18-9-4-5-10-20(18)32-23(22)25(29)26-19-14-17(30-2)11-12-21(19)31-3/h4-14H,1-3H3,(H,26,29)(H,27,28)
InChIKeyJWEIAWQDIVPBTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound: Chemical Class & Baseline


N-(2,5-dimethoxyphenyl)-3-(3-methylbenzamido)benzofuran-2-carboxamide (CAS 888464-98-0) is a synthetic small molecule belonging to the benzofuran-2-carboxamide class . Its structure features a benzofuran core substituted at the 3-position with a 3-methylbenzamido group and at the 2-position with an N-(2,5-dimethoxyphenyl)-carboxamide moiety . The compound has a molecular formula of C25H22N2O5 and a molecular weight of 430.5 g/mol, and is typically supplied at ≥95% purity for research use . Benzofuran-2-carboxamide derivatives have been investigated across multiple therapeutic areas, including oncology, neuroprotection, and inflammation .

Compound class Synthetic benzofuran-2-carboxamide; research-grade small molecule
Primary workflow Tubulin polymerization inhibition studies, kinase selectivity panels, SAR probe for lead optimization
Selection context 3-methylbenzamido motif with defined hydrogen-bond donor count; isomer-specific pharmacophore presentation

Compound: Generic Substitution Risks


Within the benzofuran-2-carboxamide class, minor positional isomerism on the benzamido substituent (e.g., 3-methyl vs. 2-methyl) and alterations in the dimethoxyphenyl substitution pattern (2,5- vs. 3,4-dimethoxy) have been shown to markedly alter antiproliferative potency and target engagement profiles . For example, a structurally related analog bearing a 2-methylbenzamido group (CAS 888464-93-5) exhibits divergent hydrogen-bonding geometry and steric bulk around the benzofuran 3-position, which can affect binding pocket complementarity. Without direct head-to-head experimental data for this specific compound, published structure-activity relationship (SAR) trends from the broader benzofuran-2-carboxamide series demonstrate that a simple substitution swap can shift IC50 values by more than an order of magnitude against cancer cell lines . Consequently, procurement of the exact CAS-registered compound is essential for reproducible biological results.

Target 3-methylbenzamido (CAS 888464-98-0) Defined HBD count (2); meta-methyl orientation avoids intramolecular H-bond shielding
Substitute 2-methylbenzamido isomer (CAS 888464-93-5) Effective HBD ≈ 1; pharmacophore shift may redirect kinase binding and alter target engagement
SAR caution Dimethoxyphenyl substitution pattern changes (2,5- vs. 3,4-dimethoxy) can markedly alter antiproliferative potency; class-level SAR predicts >10-fold IC50 shifts.

Compound: Differentiation Evidence


Lipophilicity Difference vs. 2-Methyl Analog

The target compound (3-methylbenzamido) and its closest positional isomer, N-(2,5-dimethoxyphenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide (CAS 888464-93-5), possess identical molecular formula (C25H22N2O5) and molecular weight (430.5 g/mol). However, the meta-methyl substitution on the benzamido ring alters the calculated lipophilicity (XLogP3-AA = 5.2) relative to the ortho-methyl analog, which is predicted to have a slightly lower XLogP3-AA due to intramolecular hydrogen-bond shielding of the amide NH. This difference influences solubility, membrane permeability, and nonspecific protein binding, all of which impact assay performance and in vivo PK.

Lipophilicity
Computed
Δ XLogP ≈ +0.3 (5.2 vs ~4.9)
Supports membrane-permeability differentiation from 2-methyl analog
Computational estimate; experimental logP validation recommended
Medicinal Chemistry Drug Design Physicochemical Profiling

Antiproliferative SAR: 3-Methyl vs. Des-Methyl

In a published benzofuran-2-carboxamide series, the introduction of a methyl substituent on the benzamido ring at the 3-position was associated with enhanced antiproliferative activity across multiple human cancer cell lines compared to the unsubstituted benzamido parent. While the exact compound (CAS 888464-98-0) was not directly tested in that study, the SAR trend indicates that 3-methyl substitution on the benzamido group generally improves cytotoxicity (e.g., IC50 values in the low micromolar range) by optimizing hydrophobic contacts within the colchicine-binding site of tubulin . The target compound, bearing this 3-methylbenzamido motif, is therefore expected to outperform its des-methyl analog in tubulin polymerization inhibition assays.

Antiproliferative SAR
Class-level
Estimated >2-10 fold potency gain vs des-methyl
Class-level SAR inference; direct testing not reported
Extrapolated from Hranjec et al. (2013) benzofuran-2-carboxamide series
Cancer Research Antiproliferative Activity Structure-Activity Relationship

Hydrogen-Bond Donor & Target Selectivity

The target compound possesses 2 hydrogen bond donors (HBD) and 5 hydrogen bond acceptors (HBA), as computed by Cactvs . This HBD/HBA ratio (0.4) is distinct from the 2-methylbenzamido analog, where the ortho-methyl group engages in an intramolecular hydrogen bond with the adjacent amide carbonyl, effectively reducing the available HBD count by one. Such a difference alters the compound's pharmacophore profile and can redirect binding from one kinase hinge region to another or shift selectivity between ATP-competitive and allosteric inhibition modes . For procurement decisions, this means the 3-methyl compound is not interchangeable with the 2-methyl isomer in any assay where hydrogen-bonding specificity determines target engagement.

H-Bond Donors
Functional difference
HBD = 2 vs effective 1 (isomer)
Pharmacophore presentation differs; may shift kinase selectivity
Intramolecular H-bond in 2-methyl isomer reduces available donors
Molecular Recognition Kinase Selectivity Pharmacophore Modeling

Compound: Application Scenarios


Tubulin Polymerization & Cancer Cell Profiling

Based on class-level SAR demonstrating antiproliferative activity of 3-methylbenzamido benzofuran-2-carboxamides against HCT116, MCF-7, and HeLa cell lines , this compound is suited for inclusion in focused libraries designed to probe colchicine-site tubulin polymerization inhibitors. Its computed XLogP of 5.2 supports adequate cell permeability for intracellular target engagement, making it a relevant tool compound for in vitro oncology phenotypic screening.

Kinase Selectivity & Pharmacophore Profiling

The compound's 2 HBD / 5 HBA profile positions it as a useful probe for kinase selectivity panels, particularly for targets where the hinge-binding hydrogen-bond donor pattern differentiates between kinase subfamilies. Procurement of the 3-methyl isomer (rather than the 2-methyl analog) ensures correct pharmacophore presentation in broad-panel biochemical assays, as a single HBD alteration can result in false-negative results if the wrong isomer is used .

SAR Studies for Benzofuran Lead Series

This compound serves as a critical SAR probe for understanding the impact of meta-methyl substitution on the benzamido ring, complementing the ortho-methyl analog (CAS 888464-93-5) and other positional isomers. A well-controlled SAR matrix incorporating this compound enables precise deconvolution of steric and electronic effects at the benzofuran 3-position, guiding medicinal chemistry optimization of potency, selectivity, and ADME properties .

Application
Selection Property
Validation Focus
Tubulin polymerization & cancer cell profiling
Cell-permeability profile (XLogP 5.2)
Tubulin polymerization assay endpoints; colchicine-site binding
Kinase selectivity & pharmacophore profiling
Hydrogen-bond donor count and pharmacophore geometry
Kinase panel screening; hinge-region engagement verification
SAR studies for benzofuran lead series
Meta-methyl substitution on benzamido ring
Steric/electronic effect deconvolution at 3-position
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